3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine
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Overview
Description
3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine is a heterocyclic compound that contains sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a methylsulfanyl-substituted hydrazine with a suitable nitrile or amidine under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydrogen atoms on the triazine ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazine ring .
Scientific Research Applications
3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methylsulfanyl)-2,5-dihydro-1,2,4-triazin-5-amine include other sulfur-containing heterocycles such as:
- 3-(Methylsulfanyl)propanal
- 2,5-Dimethyl-3-(methylsulfanyl)pyrazine
- 4-(Methylsulfanyl)quinoline .
Uniqueness
What sets this compound apart from these similar compounds is its specific triazine ring structure combined with the methylsulfanyl group.
Properties
CAS No. |
831218-64-5 |
---|---|
Molecular Formula |
C4H8N4S |
Molecular Weight |
144.20 g/mol |
IUPAC Name |
3-methylsulfanyl-2,5-dihydro-1,2,4-triazin-5-amine |
InChI |
InChI=1S/C4H8N4S/c1-9-4-7-3(5)2-6-8-4/h2-3H,5H2,1H3,(H,7,8) |
InChI Key |
LKPGYEXTMCTSSY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(C=NN1)N |
Origin of Product |
United States |
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